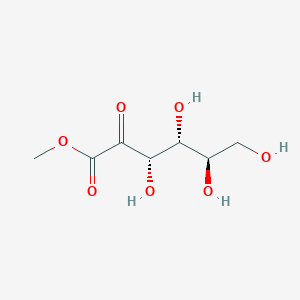![molecular formula C11H13I2NO2 B13735572 4-[bis(2-iodoethyl)amino]benzoic acid CAS No. 2045-13-8](/img/structure/B13735572.png)
4-[bis(2-iodoethyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-iodoethyl)amino]benzoic acid is a chemical compound with the molecular formula C11H13I2NO2 and a molecular weight of 445.035 g/mol It is characterized by the presence of two iodine atoms attached to ethyl groups, which are further connected to an amino group on a benzoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-iodoethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-iodoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-iodoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
4-[Bis(2-iodoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, including as a prodrug in gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[bis(2-iodoethyl)amino]benzoic acid involves its interaction with specific molecular targets. In gene therapy, for example, it acts as a prodrug that is activated by enzymes such as carboxypeptidase G2. This activation leads to the release of cytotoxic agents that target tumor cells, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzoic acid
- 3-Fluoro-4-[bis(2-chloroethyl)amino]benzoic acid
- 3,5-Difluoro-4-[bis(2-iodoethyl)amino]benzoic acid
Uniqueness
4-[Bis(2-iodoethyl)amino]benzoic acid is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. These properties include higher atomic mass and different reactivity patterns, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
2045-13-8 |
|---|---|
Fórmula molecular |
C11H13I2NO2 |
Peso molecular |
445.03 g/mol |
Nombre IUPAC |
4-[bis(2-iodoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13I2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
Clave InChI |
HOGVYLWCAKYXPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N(CCI)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


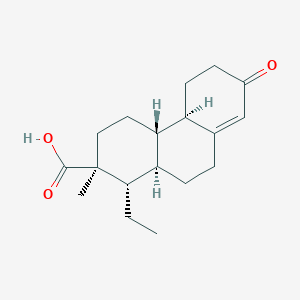
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)

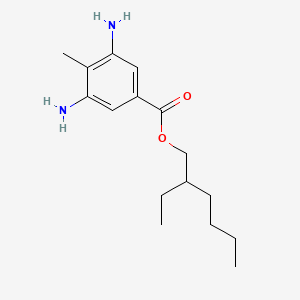

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
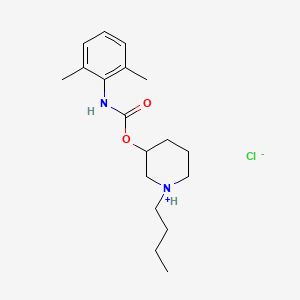

![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
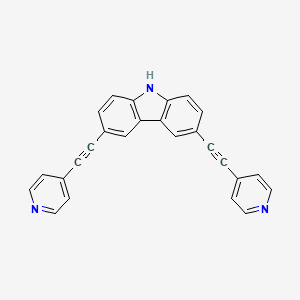
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)

